molecular formula C17H17ClN2O2S2 B2681621 1-(4-chlorobenzenesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868217-20-3

1-(4-chlorobenzenesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2681621
CAS No.: 868217-20-3
M. Wt: 380.91
InChI Key: AVRRICLCZZDLGB-UHFFFAOYSA-N
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Description

This compound is a dihydroimidazole derivative with a sulfonyl group attached to one of the nitrogen atoms and a sulfanyl group attached to a carbon atom in the imidazole ring . The sulfonyl group is further substituted with a 4-chlorophenyl group, and the sulfanyl group is substituted with a 2-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the dihydroimidazole ring, which is a five-membered ring containing two nitrogen atoms . The sulfonyl and sulfanyl groups, along with their phenyl substituents, would add complexity to the structure .


Chemical Reactions Analysis

As a dihydroimidazole derivative, this compound could potentially participate in a variety of chemical reactions. The sulfonyl and sulfanyl groups might be particularly reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the sulfonyl and sulfanyl groups, as well as the phenyl substituents, would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Molecular Docking and Structural Analysis : Tetrazole derivatives, sharing a similarity in their sulfonyl and aromatic components, have been studied for their docking properties and crystal structures. These studies provide insights into their potential binding mechanisms and interactions with biological targets, such as cyclooxygenase-2 enzymes, indicating their relevance in medicinal chemistry and drug design (Al-Hourani et al., 2015).

Antimicrobial and Antiviral Applications : Research on sulfonamide derivatives, like those incorporating chlorophenyl and thiadiazole groups, has revealed their antimicrobial and antiviral activities. These compounds have shown potential in addressing bacterial and viral infections, highlighting the utility of sulfonamide chemistry in developing new therapeutic agents (Chen et al., 2010).

Cancer Research and Pesticidal Activity : Derivatives of sulfones, similar in their use of halogen and sulfonyl groups, have been explored for their potential anticancer activities and pesticidal properties. The synthesis of these derivatives and their evaluation against various cancer cell lines and pests underscore the versatility of sulfonyl-containing compounds in pharmaceutical and agricultural applications (Brzozowski & Kornicka, 1999).

Material Science and Polymer Chemistry

Polymeric Materials : The incorporation of sulfonyl and phenyl groups into polymers, such as in the case of sulfonated polyimides, has led to the development of materials with enhanced thermal stability and proton conductivity. These materials are particularly significant in the context of fuel cell technologies, where their chemical and physical properties can influence overall device performance (Fang et al., 2002).

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of other dihydroimidazole derivatives, this compound could be of interest in fields like medicinal chemistry .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S2/c1-13-4-2-3-5-14(13)12-23-17-19-10-11-20(17)24(21,22)16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRRICLCZZDLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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